4-(Difluoromethyl)benzaldehyde
Overview
Description
4-(Difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde where two hydrogen atoms on the methyl group are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Difluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the difluoromethylation of benzaldehyde derivatives. This process typically uses difluorocarbene precursors such as chlorodifluoromethane (ClCF2H) or bromodifluoromethane (BrCF2H) in the presence of a base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale difluoromethylation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Difluoromethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-(Difluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.
Major Products Formed
Oxidation: 4-(Difluoromethyl)benzoic acid.
Reduction: 4-(Difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)benzaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of aldehyde dehydrogenases, enzymes that play a crucial role in the metabolism of aldehydes. The difluoromethyl group enhances the compound’s binding affinity to the active site of the enzyme, leading to inhibition of its activity. This interaction can affect various metabolic pathways and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar in structure but with three fluorine atoms on the methyl group. It has different reactivity and applications.
4-Fluorobenzaldehyde: Contains a single fluorine atom on the benzene ring, leading to different chemical properties and uses.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a difluoromethyl group, resulting in distinct reactivity and applications.
Uniqueness
4-(Difluoromethyl)benzaldehyde is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in the synthesis of fluorinated organic molecules. Its ability to participate in a variety of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
4-(difluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKSQJPDSRGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472060 | |
Record name | 4-(difluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-29-3 | |
Record name | 4-(difluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(difluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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